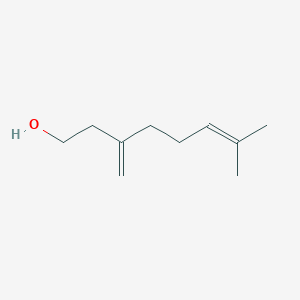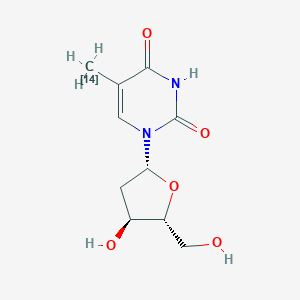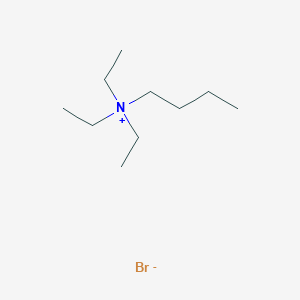
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- typically involves the reaction of ruthenium trichloride hydrate with triphenylphosphine and carbon monoxide. The reaction is carried out in an organic solvent, such as tetrahydrofuran, under an inert atmosphere to prevent oxidation. The mixture is heated to facilitate the formation of the complex .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up by using larger reaction vessels and maintaining strict control over reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance efficiency and safety .
化学反応の分析
Types of Reactions
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- undergoes various types of chemical reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It can participate in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: Ligand exchange reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction conducted under high pressure.
Substitution: Various ligands, such as phosphines or amines, can be used to replace the existing ligands in the complex.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: New ruthenium complexes with different ligands.
科学的研究の応用
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling and hydrogenation reactions.
Medicine: Research is ongoing to explore its use in cancer treatment, as ruthenium complexes have shown promising anticancer activity.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued
作用機序
The mechanism by which Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates, allowing for efficient catalysis of chemical reactions. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the formation of intermediate complexes that lower the activation energy of the reaction .
類似化合物との比較
Similar Compounds
- Tris(triphenylphosphine)ruthenium(II) dichloride
- Dihydridotetrakis(triphenylphosphine)ruthenium(II)
- Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
- Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II)
Uniqueness
Ruthenium, dicarbonyldichlorobis(triphenylphosphine)- is unique due to its specific combination of ligands, which confer distinct catalytic properties. The presence of both carbonyl and chloride ligands, along with triphenylphosphine, allows for versatile reactivity and makes it particularly effective in oxidation and hydrogenation reactions. Its stability and ease of handling also make it a preferred choice in many synthetic applications .
特性
IUPAC Name |
carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXURRFCLQDNZOY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30Cl2O2P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14564-35-3 |
Source


|
| Record name | Dicarbonyldichlorobis(triphenylphosphine)ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14564-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) primarily known for in the context of these research papers?
A1: Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) is primarily investigated as a homogeneous catalyst for olefin hydrogenation reactions. [, , , , ] This means it operates in the same phase as the reactants, typically a liquid solution.
Q2: What specific applications of Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) are explored in these papers?
A2: The research focuses on its potential for hydrogenating 1-hexene [] and various vegetable oils like canola oil, soybean oil, and sunflower oil. [, ] This has implications for industrial processes and potentially for modifying the properties of fats and oils.
Q3: How does the structure of the support influence the catalytic activity of immobilized Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II)?
A4: In the case of polymer-bound Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II), the length of the linkage chains connecting the catalyst to the support played a significant role in its activity for 1-hexene hydrogenation. [] Shorter linkage chains were found to be more favorable for catalytic activity. []
Q4: Were the immobilized catalysts effective for all tested substrates?
A5: While some immobilized Dichlorodicarbonylbis(triphenylphosphine)ruthenium(II) catalysts showed activity for 1-hexene hydrogenation, none of the polymer-bound catalysts tested were successful in hydrogenating canola oil. [] This highlights the importance of optimizing catalyst immobilization strategies and considering substrate-specific interactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[(4-Chloro-2-nitrophenyl)azo]-2,4-dihydro-5-methyl-3H-pyrazol-3-one](/img/structure/B80818.png)



